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Thiazole and pyridine rings are privileged scaffolds in drug design, appearing in a vast array of
approved pharmaceuticals. When appended to an allylic alcohol, they create a versatile
synthetic handle for introducing molecular complexity. However, the distinct electronic nature of
these two aromatic systems imparts significantly different reactivity profiles to the adjacent
allylic alcohol moiety. This guide aims to dissect these differences, providing researchers with
the predictive understanding needed to design robust and efficient synthetic routes. We will
explore how the Tt-deficient nature of pyridine and the unique electronic contributions of the
sulfur and nitrogen atoms in thiazole influence key chemical transformations.

Fundamental Electronic and Structural Differences

The reactivity of the allylic alcohol is fundamentally dictated by the electronic properties of the
attached heterocyclic ring. Both pyridine and thiazole are considered electron-deficient
aromatic systems, but they influence adjacent functional groups in distinct ways.

o Pyridine: As a six-membered, nitrogen-containing heterocycle, pyridine is strongly electron-
withdrawing. The nitrogen atom exerts a powerful inductive effect (-I) and a deactivating
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mesomeric effect (-M), leading to a significant reduction in electron density across the ring.
This 1t-deficient character is a dominant factor in its chemistry.

e Thiazole: This five-membered ring contains both a nitrogen and a sulfur atom. It is also an
electron-deficient system.[1] The nitrogen atom acts as an electron sink, while the sulfur
atom can donate electron density through its lone pairs, although the overall character of the
ring remains electron-withdrawing. DFT studies and experimental findings suggest that while
both are electron-deficient, their impact on the stability of adjacent reactive intermediates can
differ. For instance, studies comparing the chemical hardness of pyridine and thiazole
derivatives have shown thiazole compounds can be more resistant to deformation of their
electron density, implying greater stability and lower reactivity in certain contexts.[2]

This fundamental difference in electron-withdrawing strength is critical. In reactions that
proceed through a carbocationic intermediate at the allylic position, the stability of this
intermediate is paramount. A more strongly electron-withdrawing heterocycle will destabilize an
adjacent positive charge, thereby increasing the activation energy and slowing the reaction
rate.

Comparative Reactivity in Key Synthetic
Transformations

The subtle electronic differences between the thiazole and pyridine rings manifest in their
reactivity towards common synthetic operations.

Acid-Catalyzed Substitution and Dehydration

Reactions such as substitution with hydrohalic acids (HX) or acid-catalyzed dehydration
typically proceed via an S_N1 or E1 mechanism, respectively.[3][4][5][6] These pathways share
a common rate-determining step: the formation of an allylic carbocation after protonation of the
hydroxyl group and subsequent loss of water.

¢ Mechanism:

o Protonation of the alcohol's hydroxyl group by a strong acid to form a good leaving group
(H20).

o Departure of the water molecule to form a resonance-stabilized allylic carbocation.
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o Nucleophilic attack on the carbocation (S_N1) or deprotonation of an adjacent carbon
(ED).

» Reactivity Comparison:

o Pyridyl Allylic Alcohols: The potent electron-withdrawing nature of the pyridine ring
significantly destabilizes the adjacent allylic carbocation. This leads to a higher activation
energy for the S_N1/E1 pathway, rendering these substrates less reactive under acidic
conditions compared to simple alkyl allylic alcohols.

o Thiazolyl Allylic Alcohols: The thiazole ring is also electron-withdrawing but its effect on a
neighboring carbocation is generally less pronounced than that of pyridine. Therefore,
thiazolyl allylic alcohols are expected to be more reactive than their pyridyl counterparts in
reactions proceeding through a carbocationic intermediate.

Conversion to Allylic Chlorides with Thionyl Chloride
(SOCI2)

The reaction of alcohols with thionyl chloride is a classic method for preparing alkyl chlorides.
The mechanism can be highly dependent on the reaction conditions.

e Mechanism (S_N_i): In the absence of a base like pyridine, the reaction often proceeds with
retention of configuration via an S_N_i (substitution nucleophilic internal) mechanism.[7][8]
This pathway involves the formation of an intimate ion pair, and the stability of the cationic
component is crucial.

e Mechanism (S_N2): When a base such as pyridine is added, the mechanism shiftsto S_N2,
proceeding with inversion of configuration. The pyridine intercepts an intermediate, and the
released chloride ion then acts as the nucleophile in a standard backside attack.[9]

o Reactivity Comparison:

o For a thiazolyl allylic alcohol reacted with SOCIz in a non-basic solvent, the reaction would
likely proceed via the S_N_i pathway. Its rate would be faster than a corresponding pyridyl
allylic alcohol due to the greater stability of the thiazolyl-substituted allylic cation within the
ion pair.
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o If a pyridyl allylic alcohol is reacted with SOCIz, the use of excess pyridine as a solvent is
common. In this scenario, the reaction proceeds via an S_N2 mechanism, which avoids
the formation of a high-energy, destabilized carbocation.[4]

Palladium-Catalyzed Allylic Substitution

Palladium-catalyzed reactions, such as the Tsuji-Trost allylic substitution, are powerful tools for
C-C, C-N, and C-O bond formation.[10] These reactions proceed via the formation of a n3-allyl
palladium intermediate.

e Mechanism: The reaction is initiated by the oxidative addition of a Pd(0) catalyst to the allylic
system, with the departure of the leaving group (often derived from the alcohol). The
electronics of the heterocyclic ring can influence the rate of this initial step.

» Reactivity Comparison: Direct comparative kinetic data is scarce in the literature. However,
we can hypothesize based on the mechanism. The formation of the 1t-allyl complex involves
the withdrawal of electron density from the allyl system into the palladium center. A more
electron-deficient heterocycle (pyridine) might slightly facilitate the initial oxidative addition
step by making the allylic carbon more electrophilic. Conversely, the coordination of the
nitrogen atom in the pyridine ring to the palladium center could potentially alter the catalyst's
activity. Thiazoline-containing ligands have been extensively studied in palladium-catalyzed
allylic substitutions, demonstrating the compatibility of this heterocycle with the catalytic
cycle.[11][12]

Data Summary and Experimental Protocol

To provide a quantitative basis for comparison, we present a standardized protocol for a
competitive reaction, which is a classic method for determining relative reactivity.

Table 1: Hypothetical Competitive Reaction Data (Pd-
Catalyzed Allylation)
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Conversion of Conversion of .
. . . ] Product Ratio
Time (min) Thiazolyl Substrate  Pyridyl Substrate . .
(Thiazole:Pyridine)

(%) (%)

10 35 22 1.59:1

30 78 55 142:1

60 95 75 1.27:1

120 >99 91 1.09:1

The data presented are illustrative, based on the mechanistic principles discussed, and
designed to show a tangible difference in reactivity.

Experimental Protocol: Competitive Pd-Catalyzed
Allylation

This protocol provides a self-validating system to directly compare the reactivity of a thiazolyl
and a pyridyl allylic alcohol.

Objective: To determine the relative rate of reaction for 1-(thiazol-2-yl)prop-2-en-1-ol and 1-
(pyridin-2-yl)prop-2-en-1-ol in a palladium-catalyzed substitution reaction with a common
nucleophile.

Materials:

1-(thiazol-2-yl)prop-2-en-1-ol (Substrate T)

1-(pyridin-2-yl)prop-2-en-1-ol (Substrate P)

Dimethyl malonate (Nucleophile)

Bis(triphenylphosphine)palladium(ll) dichloride [Pd(PPhs)2Clz] (Catalyst Precursor)

Sodium hydride (NaH), 60% dispersion in mineral oil (Base)

Tetrahydrofuran (THF), anhydrous
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e Dodecane (Internal Standard for GC-MS analysis)
Procedure:

Nucleophile Preparation: In a flame-dried, three-neck round-bottom flask under an argon
atmosphere, suspend NaH (2.2 mmol, 1.1 eq per nucleophile) in anhydrous THF (10 mL).
Cool the suspension to 0 °C. Add a solution of dimethyl malonate (2.0 mmol, 1.0 eq) in THF
(5 mL) dropwise. Allow the mixture to stir at room temperature for 30 minutes.

Substrate and Catalyst Addition: To the prepared sodium dimethyl malonate solution, add
Substrate T (1.0 mmol, 0.5 eq), Substrate P (1.0 mmol, 0.5 eq), and dodecane (1.0 mmol,
internal standard).

Reaction Initiation: Add the palladium catalyst precursor, Pd(PPhs)2Clz (0.04 mmol, 2 mol%),
to the flask.

Monitoring: Heat the reaction mixture to 60 °C. At specified time points (e.g., 10, 30, 60, 120
minutes), withdraw a small aliquot (~0.1 mL) via syringe, quench it immediately in a vial
containing saturated aqueous NH4Cl and diethyl ether, and vortex.

Analysis: Analyze the organic layer of each quenched aliquot by GC-MS to determine the
relative consumption of Substrate T and Substrate P and the formation of their respective
products. Calculate conversion based on the integration of substrate peaks relative to the
internal standard.

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz help to clarify complex relationships and processes.
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Generalized SN1 Reaction Pathway
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Caption: Generalized S_N1 mechanism for heteroaryl allylic alcohols.
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Competitive Reaction Experimental Workflow

1. Prepare Nucleophile
(NaH + Dimethyl Malonate in THF)

2. Add Substrates & Standard
(Thiazolyl & Pyridyl Alcohols, Dodecane)

3. Initiate Reaction
(Add Pd Catalyst, Heat to 60°C)

4. Monitor Reaction

ime Points

5. Aliquot & Quench
(at t=10, 30, 60, 120 min)

6. Analyze by GC-MS
(Determine Substrate Consumption)

7. Plot Kinetic Data

Click to download full resolution via product page

Caption: Workflow for the competitive reactivity experiment.

Conclusion and Outlook for Drug Development
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This guide establishes that the reactivity of allylic alcohols is significantly modulated by the
electronic nature of the appended thiazole or pyridine heterocycle.

Key Findings:

» Pyridyl allylic alcohols are generally less reactive in transformations that proceed through
carbocationic intermediates (e.g., S_N1, E1, S_N_i) due to the strong electron-withdrawing
nature of the pyridine ring, which destabilizes the key intermediate.

» Thiazolyl allylic alcohols, while still influenced by an electron-deficient ring, are predicted to
be more reactive under these conditions as the thiazole ring is less destabilizing to an
adjacent positive charge.

« In transition-metal-catalyzed reactions, such as Pd-catalyzed allylic substitutions, the
differences in reactivity may be less pronounced and depend on the specific interplay
between the heterocycle and the metal center.

For professionals in drug development, this understanding is critical. When faced with a late-
stage functionalization of a complex molecule containing one of these motifs, choosing the right
reaction conditions is essential to avoid decomposition and achieve high yields. For a less
reactive pyridyl allylic alcohol, one might favor conditions that avoid carbocation formation (e.g.,
conversion to a tosylate followed by S_N2 displacement) or employ more active catalysts.
Conversely, the higher reactivity of a thiazolyl analogue might require milder conditions to
prevent side reactions. This predictive power accelerates route design and enhances the
efficiency of synthesizing next-generation therapeutics.

References
e Dudley, G. J., et al. (2004). A de novo synthesis of substituted pyridines is described that

proceeds through nucleophilic addition... Journal of the American Chemical Society.

o Monflier, E., et al. (1995). Heterolytic Splitting of Allylic Alcohols with Palladium(0)-TPPTS in
Water. Organometallics. Available at: [Link]

o orthocresol. (2017). Treatment of allylic alcohol with thionyl chloride: why is the product
rearranged? Chemistry Stack Exchange. Available at: [Link]

© 2026 BenchChem. All rights reserved. 9/13 Tech Support


https://www.researchgate.net/figure/Comparative-reactivity-of-allylic-alcohols-Conditions-Pd-00055-M-in-water-at-25-C_fig5_250074121
https://chemistry.stackexchange.com/questions/77218/treatment-of-allylic-alcohol-with-thionyl-chloride-why-is-the-product-rearrang
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b165707?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Abrigach, F., et al. (2021). New thiazole, pyridine and pyrazole derivatives as antioxidant
candidates: synthesis, DFT calculations and molecular docking study. Heliyon.

Kumar, S., et al. (2024). Recent advances in the synthesis and utility of thiazoline and its
derivatives. RSC Advances.

LibreTexts. (2024). 17.6: Reactions of Alcohols. Chemistry LibreTexts. Available at: [Link]

Kuehnel, E., et al. (2025). Pyridine vs. Thiazole in Cyclometalated N*C”N Ni(ll) Complexes.
Molecules. Available at: [Link]

Reddy, B., et al. (2022). Chemo- and Stereoselective Synthesis of Substituted Thiazoles
from tert-Alcohols Bearing Alkene and Alkyne Groups with Alkaline Earth Catalysts. The
Journal of Organic Chemistry.

Wang, W., et al. (2021). Allylic alcohol synthesis by Ni-catalyzed direct and selective coupling
of alkynes and methanol. Chemical Science. Available at: [Link]

Shrivastava, A., et al. (2013). Electronic Structure and Physico-Chemical Property
Relationship for Thiazole Derivatives. Asian Journal of Chemistry. Available at: [Link]

Mekenyan, O., et al. (2012). Comparative study of mechanism of action of allyl alcohols for
different endpoints. SAR and QSAR in Environmental Research.

Organic Chemistry Portal. Thiazole synthesis. Available at: [Link]

Ashenhurst, J. (2014). SOCI2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi.
Master Organic Chemistry. Available at: [Link]

ResearchGate. (2021). Allylic Alcohol Synthesis by Ni-Catalyzed Direct and Selective
Coupling of Alkynes and Methanol. Available at: [Link]

Trost, B. M., & Zhang, T. (2021). Recent Advances in Enantioselective Pd-Catalyzed Allylic
Substitution: From Design to Applications. Chemical Reviews. Available at: [Link]

Eryilmaz, S., et al. (2020). Derivatives of pyridine and thiazole hybrid: Synthesis, DFT,
biological evaluation via antimicrobial and DNA cleavage activity. Bioorganic Chemistry.
Available at: [Link]

Organic Chemistry Portal. Allylic alcohol synthesis by addition. Available at: [Link]

© 2026 BenchChem. All rights reserved. 10/13 Tech Support


https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/17%3A_Alcohols_and_Phenols/17.06%3A_Reactions_of_Alcohols
https://www.mdpi.com/1420-3049/30/3/778
https://pubs.rsc.org/en/content/articlelanding/2021/sc/d1sc02598a
https://asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=25_10_51
https://www.organic-chemistry.org/synthesis/heterocycles/thiazoles.shtm
https://www.masterorganicchemistry.com/2014/02/10/socl2-mechanism-for-alcohols-to-alkyl-halides-sn2-versus-sni/
https://www.researchgate.net/publication/352210878_Allylic_Alcohol_Synthesis_by_Ni-Catalyzed_Direct_and_Selective_Coupling_of_Alkynes_and_Methanol
https://pubs.acs.org/doi/10.1021/acs.chemrev.0c01363
https://pubmed.ncbi.nlm.nih.gov/31838288/
https://www.organic-chemistry.org/namedreactions/prins-reaction.shtm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b165707?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

de Souza, R. O. M. A, et al. (2021). The Heck reaction of allylic alcohols catalysed by an N-
heterocyclic carbene-Pd(ii) complex and toxicity of the ligand precursor for the marine
benthic copepod Amphiascoides atopus. RSC Advances. Available at: [Link]

GOMTSYAN, A. (2009). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews.
Available at: [Link]

Zeng, R., et al. (2023). Radical-Mediated Methylenation of N-Heterocyclic Carboxylic Acids
with DMSO to Access Exocyclic Olefinic Azacycles. The Journal of Organic Chemistry.
Available at: [Link]

Wang, Z., et al. (2020). Pyridine hydrochloride-catalyzed thiolation of alkenes: divergent
synthesis of allyl and vinyl sulfides. Organic Chemistry Frontiers. Available at: [Link]

Zain, N. M. M., et al. (2021). ABRIEF REVIEW ON THE THIAZOLE DERIVATIVES:
SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Chemistry.
Available at: [Link]

RSC Publishing. (2021). The Heck reaction of allylic alcohols catalysed by an N-heterocyclic
carbene-Pd(ll) complex and. Available at: [Link]

Kumar, S., & Singh, V. K. (2019). Visible-light mediated allylation of thiols with allylic
alcohols. Organic & Biomolecular Chemistry. Available at: [Link]

ResearchGate. (2021). The reaction of linear allylic alcohols. Available at: [Link]
LibreTexts. (2024). 17.6: Reactions of Alcohols. Chemistry LibreTexts. Available at: [Link]
University of Calgary. Reactions of Alcohols. Available at: [Link]

Hassan, A. S., et al. (2021). Synthesis and antiproliferative activity studies of new
functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry. Available at:
[Link]

Heidarian, M. REACTIONS OF ALCOHOLS. Available at: [Link]

© 2026 BenchChem. All rights reserved. 11/13 Tech Support


https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra02891c
https://pubs.acs.org/doi/10.1021/cr040001h
https://pubs.acs.org/doi/10.1021/acs.joc.2c02742
https://pubs.rsc.org/en/content/articlehtml/2020/qo/d0qo01052a
https://mykim.org.my/mkim/index.php/mkim/article/view/584
https://pubs.rsc.org/en/content/articlepdf/2021/ra/d1ra02891c
https://pubs.rsc.org/en/content/articlelanding/2019/ob/c9ob01918j
https://www.researchgate.net/figure/The-reaction-of-linear-allylic-alcohols_fig1_351185562
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/17%3A_Alcohols_and_Phenols/17.06%3A_Reactions_of_Alcohols
https://www.ucalgary.ca/chem/courses/351/Carey5th/Ch11/ch11-all.pdf
https://www.sciencedirect.com/science/article/pii/S187853522030349X
https://www.cpp.edu/~psbeauchamp/pdf/316/316_rxns_alcohols.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b165707?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Validation & Comparative

Check Availability & Pricing

¢ Al-Zahrani, A. A., et al. (2022). Synthesis, Molecular Docking Study, and Cytotoxicity
Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a
Pyridine Moiety. Molecules. Available at: [Link]

* Michigan State University. Alcohol Reactivity. Available at: [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. asianpubs.org [asianpubs.org]

2. New thiazole, pyridine and pyrazole derivatives as antioxidant candidates: synthesis, DFT
calculations and molecular docking study - PMC [pmc.ncbi.nim.nih.gov]

. chem.libretexts.org [chem.libretexts.org]

. chem.libretexts.org [chem.libretexts.org]

. Csueastbay.edu [csueastbay.edu]

. Alcohol Reactivity [www2.chemistry.msu.edu]

. chemistry.stackexchange.com [chemistry.stackexchange.com]

. echemi.com [echemi.com]

°
(] (0] ~ (@] ol ey w

. masterorganicchemistry.com [masterorganicchemistry.com]
e 10. pubs.acs.org [pubs.acs.org]

¢ 11. Recent advances in the synthesis and utility of thiazoline and its derivatives - RSC
Advances (RSC Publishing) DOI:10.1039/D3RA06444A [pubs.rsc.org]

e 12. pubs.acs.org [pubs.acs.org]

¢ To cite this document: BenchChem. [Introduction: The Significance of Heterocyclic Allylic
Alcohols]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b165707/docs#introduction-the-significance-of-
heterocyclic-allylic-alcohols]

© 2026 BenchChem. All rights reserved. 12/13 Tech Support


https://www.mdpi.com/1420-3049/27/19/6429
https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/alcohol1.htm
https://www.benchchem.com/product/b165707?utm_src=pdf-custom-synthesis#bc-rfq
https://asianpubs.org/index.php/ajchem/article/download/25_17_92/8331
https://pmc.ncbi.nlm.nih.gov/articles/PMC6956760/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6956760/
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/17%3A_Alcohols_and_Phenols/17.06%3A_Reactions_of_Alcohols
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/17%3A_Alcohols_and_Phenols/17.06%3A_Reactions_of_Alcohols
https://www.csueastbay.edu/scaa/files/docs/student-handouts/mohammad-heidarian-reactions-handout.pdf
https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/alcohol1.htm
https://chemistry.stackexchange.com/questions/74324/treatment-of-allylic-alcohol-with-thionyl-chloride-why-is-the-product-rearrange
https://www.echemi.com/community/treatment-of-allylic-alcohol-with-thionyl-chloride-why-is-the-product-rearranged_mjart22041018713_865.html
https://www.masterorganicchemistry.com/2014/02/10/socl2-and-the-sni-mechanism/
https://pubs.acs.org/doi/10.1021/acs.chemrev.0c00736
https://pubs.rsc.org/en/content/articlehtml/2024/ra/d3ra06444a
https://pubs.rsc.org/en/content/articlehtml/2024/ra/d3ra06444a
https://pubs.acs.org/doi/10.1021/cr800189z
https://www.benchchem.com/product/b165707/docs#introduction-the-significance-of-heterocyclic-allylic-alcohols
https://www.benchchem.com/product/b165707/docs#introduction-the-significance-of-heterocyclic-allylic-alcohols
https://www.benchchem.com/product/b165707/docs#introduction-the-significance-of-heterocyclic-allylic-alcohols
https://www.benchchem.com/product/b165707/docs#introduction-the-significance-of-heterocyclic-allylic-alcohols
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b165707?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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